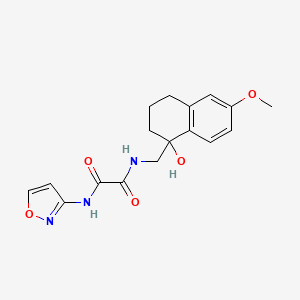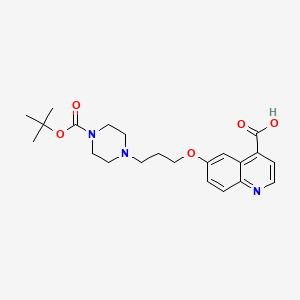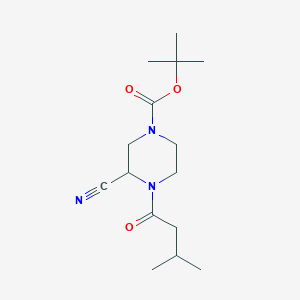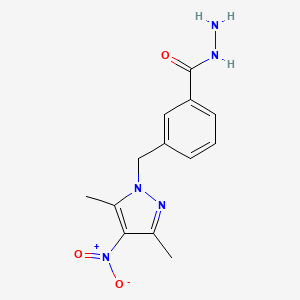
3-(2-naphthyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-naphthyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide, also known as NTCPH, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. In Additionally, we will also list some future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
Biological Energetics and Metabolism:
The Rodenfels group at the Max Planck Institute of Molecular Cell Biology and Genetics in Dresden, Germany, investigates the energetics of biological systems. They focus on understanding how energy flows, matter exchange, and cellular metabolism shape the behavior of out-of-equilibrium biological systems. Their interdisciplinary research combines calorimetry (quantifying energy exchange in heat), quantitative imaging, metabolomics, biochemistry, and perturbations. The group aims to expand its team with molecular and biochemical expertise to study energetics and non-equilibrium behavior of biochemical oscillators, such as the circadian clock .
Synthesis of Biheterocyclic Phosphonic α-Amino Esters:
Researchers have synthesized novel biheterocyclic phosphonic α-amino esters, including compounds related to SMR000187147. These compounds exhibit potential applications in drug design, enzyme inhibition, and chelation due to their physicochemical properties. Specifically, the compound naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was synthesized using copper (I)-catalyzed alkyne–azide cycloaddition. This compound could serve as a building block for further studies in drug development and biochemistry .
Fluorescent Probes and Photopolymerization Monitoring:
Compounds related to SMR000187147, such as tris(4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedionate), have been coordinated with auxiliary ligands like 1,10-phenanthroline. These complexes serve as luminescent probes for monitoring photopolymerization processes and polymer coating thickness using fluorescence probe techniques. Such applications find relevance in materials science and industrial processes .
Antibacterial Activity:
The compound SMR000187147 and its derivatives were evaluated for in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus ATCC 29213. Understanding their antimicrobial properties contributes to the development of potential therapeutic agents .
Toxicity Assessment during Pregnancy:
Studies involving SMR000187147 derivatives have explored their effects on fetal development. Researchers have double-stained fetuses to analyze skeletal abnormalities caused by these compounds during pregnancy. This research contributes to our understanding of potential risks and safety profiles .
Blue Fluorescent Organic Light-Emitting Diodes (OLEDs):
Novel 9,10-di(naphthalen-2-yl)anthracene derivatives, similar in structure to SMR000187147, have been designed for use in blue fluorescent OLEDs. These materials exhibit promising optical properties and may find applications in display technology and lighting .
Eigenschaften
IUPAC Name |
3-naphthalen-2-yl-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-19(23-20-12-16-6-3-9-25-16)18-11-17(21-22-18)15-8-7-13-4-1-2-5-14(13)10-15/h1-12H,(H,21,22)(H,23,24)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIJHEQVUMRYGO-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-naphthyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2505912.png)


![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2505915.png)


![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2505920.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2505922.png)

![1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile](/img/structure/B2505926.png)
![(5-Bromofuran-2-yl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505930.png)
![3-[(2E)-but-2-en-1-yl]-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2505932.png)